X-ray Crystal Structure Refinement Quality: Lower R-Factor vs. N-Methyl Analog
In a direct head-to-head crystallographic study, N,N-dimethyl-p-toluenesulfonamide (target) and N-methyl-p-toluenesulfonamide (comparator) were both solved by single-crystal X-ray diffraction. The target compound refined to a final R value of 0.044, whereas the N-methyl analog refined to R = 0.056 [1]. The most structurally striking difference between the two was the value of the C–C–S–N torsion angle, highlighting distinct solid-state conformations [1].
| Evidence Dimension | X-ray crystallographic refinement metric (R factor) |
|---|---|
| Target Compound Data | R = 0.044 (C–C–S–N torsion angle conformation distinct) |
| Comparator Or Baseline | N-Methyl-p-toluenesulfonamide: R = 0.056 |
| Quantified Difference | ΔR = -0.012 (lower is better fit; improved model quality) |
| Conditions | Single-crystal X-ray diffraction; both structures solved in the same study (J. Chem. Soc., Perkin Trans. 2, 1988) |
Why This Matters
The lower R factor indicates a more precisely determined crystal structure for the target compound, which is critical for accurate computational modeling, polymorph screening, and quality control in procurement of crystallographically characterized batches.
- [1] Häkkinen, A.-M., Ruostesuo, P., & Kivekäs, R. (1988). Nuclear magnetic resonance and X-ray diffraction studies on some substituted benzenesulphonamides. Journal of the Chemical Society, Perkin Transactions 2, 815-820. View Source
